1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde
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Overview
Description
1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the Fischer indole synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core structure but lacks the chlorophenyl and pyrimido groups.
1H-indole-2-carboxaldehyde: Another indole derivative with different substituents on the indole ring.
Uniqueness
1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C17H12ClN3O2 |
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Molecular Weight |
325.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-oxo-4,5-dihydropyrimido[5,4-b]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-16-13-3-1-2-4-14(13)19-15(16)9-20(10-22)17(21)23/h1-8,10,19H,9H2 |
InChI Key |
IFBCMEZZZVSJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)N(C(=O)N1C=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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